6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings fused together. The presence of a tert-butyl group at the 6th position of the imidazole ring adds to its unique structural properties. Heterocyclic compounds like this compound are of significant interest in organic chemistry due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of an α,β-ethylenic ketone with a hydrazine derivative in the presence of a catalyst. For instance, the reaction of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine using copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts can lead to the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as one-pot multicomponent reactions, transition-metal catalysis, and photoredox reactions are often employed to achieve efficient synthesis on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tert-butyl group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and catalysts .
Mechanism of Action
The mechanism of action of 6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1H-imidazo[1,2-b]pyrazole: Lacks the tert-butyl group, which may affect its biological activity and chemical reactivity.
6-methyl-1H-imidazo[1,2-b]pyrazole: Similar structure but with a methyl group instead of a tert-butyl group.
5-amino-1H-imidazo[1,2-b]pyrazole: Contains an amino group, which can significantly alter its properties and applications
Uniqueness
The presence of the tert-butyl group in 6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-tert-butyl-5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-9(2,3)7-6-8-10-4-5-12(8)11-7/h4-6,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLASKHXAWTMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=NC=CN2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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